molecular formula C12H14ClN3O2 B1379055 5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426290-77-8

5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379055
CAS No.: 1426290-77-8
M. Wt: 267.71 g/mol
InChI Key: APQNCQWJTVWYBV-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the oxadiazole moiety and the methoxyphenyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride can be compared with other similar compounds, such as:

    5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride: This compound has a chloro group instead of a methoxy group, which can affect its chemical and biological properties.

    5-Azetidin-3-yl-3-(4-nitrophenyl)-1,2,4-oxadiazole hydrochloride: The presence of a nitro group can significantly alter the compound’s reactivity and potential applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties, making it suitable for particular research and industrial applications.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-16-10-4-2-8(3-5-10)11-14-12(17-15-11)9-6-13-7-9;/h2-5,9,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQNCQWJTVWYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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